Spiro[chroman-2,1'-cyclobutan]-4-amine hcl
Overview
Description
Spiro[chroman-2,1’-cyclobutan]-4-amine hydrochloride is a spirocyclic compound characterized by its unique structure, where a chroman ring is fused to a cyclobutane ring with an amine group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural similarity to important pharmacophore centers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chroman-2,1’-cyclobutan]-4-amine hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of chroman derivatives with cyclobutanone under acidic conditions, followed by amination at the 4-position. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of spiro[chroman-2,1’-cyclobutan]-4-amine hydrochloride may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Spiro[chroman-2,1’-cyclobutan]-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted spirocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Spiro[chroman-2,1’-cyclobutan]-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of spiro[chroman-2,1’-cyclobutan]-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride
- Spiro[indole-3,2-oxirane]
- Spirocyclic nucleosides
Uniqueness
Spiro[chroman-2,1’-cyclobutan]-4-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group at the 4-position, which imparts distinct chemical and biological properties compared to other spirocyclic compounds .
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11;/h1-2,4-5,10H,3,6-8,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGOHDRKDQIBLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=CC=CC=C3O2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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